molecular formula C19H27ClN2O2 B5517354 9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5517354
M. Wt: 350.9 g/mol
InChI Key: KUSBKEZBEBLBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Research has explored various synthesis techniques for diazaspiro[5.5]undecane derivatives, highlighting methods such as intramolecular spirocyclization of pyridine substrates for constructing 3,9-diazaspiro[5.5]undecane derivatives. This process involves in situ activation and intramolecular addition of a β-dicarbonyl nucleophile, showcasing a pathway that might be applicable to the synthesis of 9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one (Parameswarappa & Pigge, 2011).

  • Catalyst-Free Synthesis

    Another study presented an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 3,9-diazaspiro[5.5]undecane derivatives, via a [5 + 1] double Michael addition reaction. This method could potentially be adapted for the eco-friendly synthesis of the compound , underscoring the versatility of diazaspiro[5.5]undecane derivatives (Aggarwal, Vij, & Khurana, 2014).

Biological and Pharmacological Applications

  • Antihypertensive Activity

    The antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been investigated, demonstrating significant activity in spontaneously hypertensive rats. This suggests potential cardiovascular applications for structurally related compounds, including the one of interest (Clark et al., 1983).

  • CCR8 Antagonists for Respiratory Diseases

    Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This application area could provide insights into the therapeutic potential of 9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one in respiratory disorders (Norman, 2007).

properties

IUPAC Name

9-[(4-chlorophenyl)methyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c20-17-4-2-16(3-5-17)14-21-11-8-19(9-12-21)7-6-18(24)22(15-19)10-1-13-23/h2-5,23H,1,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSBKEZBEBLBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=C(C=C3)Cl)CN(C1=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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